Idazoxan

Adrenoceptor Pharmacology Receptor Binding Selectivity Functional Antagonism

Idazoxan (RX 781094) is the superior α2-adrenoceptor antagonist for research requiring minimal α1-blockade. Unlike yohimbine/rauwolscine, it acts as a neutral antagonist at α2A, preserving basal cAMP—critical for CAM mutant receptor assays and high-receptor-reserve systems. With 5.4-fold higher α2/α1 selectivity (245 vs 45) and high I2-imidazoline affinity (Ki=10 nM), it uniquely distinguishes I2-mediated effects. Its dual α2-antagonist/5-HT1A agonist profile enables behavioral studies unreplicable by selective agents (e.g., atipamezole). ≥98% purity, for R&D only.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 79944-58-4
Cat. No. B1206943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdazoxan
CAS79944-58-4
SynonymsHydrochloride, Idazoxan
Idazoxan
Idazoxan Hydrochloride
RX 781094
RX-781094
RX781094
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2COC3=CC=CC=C3O2
InChIInChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)
InChIKeyHPMRFMKYPGXPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.1 [ug/mL] (The mean of the results at pH 7.4)

Idazoxan (CAS 79944-58-4): A Benzodioxane α2-Adrenoceptor Antagonist and Imidazoline Ligand for Research and Development


Idazoxan (CAS 79944-58-4, also known as RX 781094) is a benzodioxane-linked imidazoline compound that functions as a selective α2-adrenoceptor antagonist [1]. It is distinguished by its dual binding profile, exhibiting high affinity for both α2-adrenoceptors and imidazoline binding sites (I1/I2), which has made it a critical tool compound in neuropharmacology and cardiovascular research [2].

Why Idazoxan Cannot Be Replaced by Other α2-Antagonists or Imidazolines


Generic substitution of Idazoxan with other α2-antagonists like yohimbine, rauwolscine, or even its close analog RX821002 is scientifically unsound due to profound differences in their receptor selectivity profiles, inverse agonism, and functional activity at imidazoline binding sites. While Idazoxan is a potent α2-antagonist, it is also a high-affinity ligand for I2-imidazoline receptors and acts as a neutral antagonist at the α2A-adrenoceptor, contrasting sharply with the inverse agonist activity of yohimbine and rauwolscine and the imidazoline-receptor-sparing profile of RX821002 [1]. These mechanistic distinctions translate directly into divergent outcomes in functional assays, from insulin secretion and neuronal firing to behavioral pharmacology, meaning the choice of tool compound dictates the interpretation of experimental results [2].

Quantitative Differentiation of Idazoxan: Evidence for Superior α2/α1 Selectivity and Distinct Functional Profiling


α2/α1-Adrenoceptor Selectivity: Idazoxan vs. Yohimbine, Rauwolscine, and Corynanthine

In a direct comparative study, Idazoxan demonstrated a 5.4-fold greater α2/α1-adrenoceptor selectivity ratio compared to yohimbine, the classic α2-antagonist. In functional tissue assays, Idazoxan was approximately 10 times more potent than yohimbine and rauwolscine in reversing clonidine's inhibitory effects [1].

Adrenoceptor Pharmacology Receptor Binding Selectivity Functional Antagonism

In Vivo Functional Potency: Reversal of Clonidine-Induced Inhibition in Pithed Rat

In the pithed rat model, Idazoxan was approximately ten times more potent than both yohimbine and rauwolscine in reversing the inhibitory effects of the α2-agonist clonidine on electrically-induced contractions of the vas deferens [1].

In Vivo Pharmacology Sympathetic Nervous System Antagonist Potency

Neutral Antagonism vs. Inverse Agonism at α2A-Adrenoceptors: Idazoxan vs. RX821002 and Yohimbine

At the constitutively active mutant (CAM) α2A-adrenoceptor, Idazoxan acts as a neutral antagonist, whereas its close structural analog RX821002 and the classic antagonist yohimbine exhibit inverse agonist activity. This was demonstrated in cAMP suppression assays, where Idazoxan did not reverse basal suppression, unlike RX821002 and yohimbine [1].

Receptor Pharmacology Constitutive Activity Inverse Agonism

Functional Impact of I2-Imidazoline Receptor Binding: Idazoxan vs. RX821002 and Efaroxan

Idazoxan's interaction with non-adrenoceptor idazoxan binding sites (NAIBS/I2 receptors) differentiates it functionally from analogs like RX821002 and efaroxan. In pancreatic islet assays, Idazoxan (100 µM) failed to antagonize diazoxide-induced suppression of insulin secretion, whereas both RX821002 and efaroxan (both at 100 µM) were effective [1].

Imidazoline Receptors Insulin Secretion Pancreatic Beta Cell

Imidazoline Receptor Affinity Profile: I2 Selectivity of Idazoxan vs. Rilmenidine

Idazoxan displays a distinct imidazoline receptor binding profile, characterized by high affinity for the I2 subtype. A direct binding study reported a Ki of 10 nM for Idazoxan at I2 receptors, compared to an I1 Ki of 84 nM for the I1-selective ligand rilmenidine [1]. This confirms Idazoxan's preferential binding to I2 sites.

Imidazoline Receptor Binding I1/I2 Selectivity Ligand Profiling

5-HT1A Receptor Activity and Behavioral Pharmacology: Idazoxan vs. RX821002 and Atipamezole

In a rat catalepsy model, Idazoxan's anticataleptic effect in the crossed-leg position (CLP) test was significantly blocked by the 5-HT1A antagonist WAY100635, whereas the effect of the highly selective α2-antagonist atipamezole was not. The α2-selective analog RX821002 was ineffective in the CLP test altogether, highlighting that Idazoxan's 5-HT1A agonist activity is a key determinant of its behavioral effects [1].

Behavioral Pharmacology Serotonin Receptors Catalepsy Models

Recommended Research and Industrial Applications for Idazoxan Based on Quantitative Differentiation


Investigating α2-Adrenoceptor Function with High Selectivity over α1-Adrenoceptors

Idazoxan is the preferred choice over yohimbine or rauwolscine for studies requiring a potent α2-adrenoceptor antagonist with minimal confounding α1-adrenoceptor blockade. Its 5.4-fold greater α2/α1 selectivity compared to yohimbine (α2/α1 = 245 vs. 45) makes it a superior tool for dissecting α2-mediated physiological responses in vascular and neuronal tissues, as demonstrated in functional assays [1].

Studies of Constitutively Active Receptors and Inverse Agonism

Idazoxan should be utilized as a 'neutral antagonist' control in experiments involving constitutively active mutant (CAM) α2A-adrenoceptors or systems with high receptor reserve. Unlike RX821002, yohimbine, and rauwolscine, which act as inverse agonists, Idazoxan does not suppress basal cAMP production, providing a clean baseline to measure true agonist responses [1].

Probing I2-Imidazoline Receptor Function

Given its high affinity for I2-imidazoline receptors (Ki = 10 nM), Idazoxan is a valuable tool for investigating the physiological and pathological roles of I2 binding sites, which are distinct from α2-adrenoceptors and I1-imidazoline receptors [1]. It is particularly useful in studies where I2-mediated effects need to be distinguished from α2- or I1-mediated effects.

Behavioral Pharmacology Models Involving Mixed α2/5-HT1A Activity

Idazoxan is specifically indicated for behavioral studies where a compound with both α2-adrenoceptor antagonist and 5-HT1A receptor agonist properties is required. As shown in catalepsy models, its unique pharmacological signature yields effects that are not replicated by highly selective α2-antagonists like atipamezole or RX821002, making it essential for understanding the interplay between these receptor systems in vivo [1].

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